(S)-2-氨基-2-甲基-4-磷酸丁酸

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

Oncogene and Prognostic Marker in Lung Adenocarcinoma

MAP4 acts as an oncogene and prognostic marker in lung adenocarcinoma . It affects radioresistance by mediating epithelial–mesenchymal transition in lung adenocarcinoma . High expression of MAP4 is associated with poorer overall survival (OS) in patients with lung adenocarcinoma .

Role in Radioresistance

MAP4 plays a significant role in the radioresistance of lung adenocarcinoma cells . This study aims to explore the primary mechanism underlying the relationship between MAP4 and radiation resistance in lung adenocarcinoma .

Role in Epithelial–Mesenchymal Transition (EMT)

MAP4 is involved in the epithelial–mesenchymal transition (EMT) in lung adenocarcinoma . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells .

Role in Cardiac Microvascular Density

Phosphorylation of MAP4 (p-MAP4) causes cardiac remodeling, with the cardiac microvascular endothelium being considered a vital mediator of this process . Elevated MAP4 phosphorylation in the myocardium of MAP4 knock-in (KI) mice was observed, which led to decreased cardiac microvascular density .

Role in Cardiac Remodeling

MAP4 phosphorylation induces cardiac remodeling in an age-dependent manner . This remodeling is characterized by cardiac fibrosis and hypertrophy, which are cellular responses to abundant stimuli .

Role in Immunity, Inflammation, Metabolic and Cardiovascular Disease

MAP4K4, a key kinase in the mating pathway in Saccharomyces cerevisiae, was later found to be involved in many aspects of cell functions and many biological and pathological processes . The role of MAP4K4 in immunity, inflammation, metabolic and cardiovascular disease has been recognized .

作用机制

Target of Action

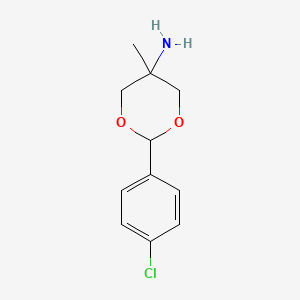

MAP4, also known as (S)-2-Amino-2-methyl-4-phosphonobutanoic acid or (2S)-2-amino-2-methyl-4-phosphonobutanoic acid, is a microtubule-associated protein ubiquitously expressed in proliferating cells . It has been shown to undergo in vivo phosphorylation . The primary targets of MAP4 are microtubules, which are dynamic polymers of tubulin involved in many diverse functions, including spindle formation, vesicle and organelle transport, and cell motility .

Mode of Action

MAP4 binds to and stabilizes microtubules both in vitro and in vivo . Two phosphorylation sites, serines 696 and 787, lie within the proline-rich region of its microtubule-binding domain . Phosphorylation at these sites influences microtubule properties and cell cycle progression . For example, non-phosphorylatable mutants of MAP4 expressed in cells were localized to microtubule arrays that were unremarkable in appearance .

Biochemical Pathways

MAP4 lies in protein kinase cascades . These cascades contain at least three protein kinases in series that culminate in the activation of a multifunctional MAP kinase . MAP kinases are major components of pathways controlling embryogenesis, cell differentiation, cell proliferation, and cell death .

Pharmacokinetics

Studies have shown that map4 kinase inhibitors have been developed with optimized selectivity and pharmacokinetics . For example, Prostetin/12k is an analog with enhanced MAP4K inhibition and neuroprotection . It shows improved stability, CNS penetrance, and oral bioavailability .

Result of Action

Phosphorylation of MAP4 affects microtubule properties and cell cycle progression . In vivo microtubule polymer also differed among the mutants: microtubules in cells expressing the non-phosphorylatable mutants of MAP4 were more resistant to nocodazole depolymerization than those in cells expressing the phosphorylatable form .

Action Environment

The action of MAP4 is influenced by the cellular environment. For example, microtubules polymerized in vivo are more dynamic than those polymerized in vitro . This has been attributed to the actions of cellular factors that destabilize microtubules, such as Op18, and the opposing action of factors that stabilize microtubules, such as MAP4 . Furthermore, microtubules undergo a dramatic increase in dynamics during mitosis, relative to interphase, possibly due to activation of microtubule-destabilizing factors, deactivation of microtubule-stabilizing MAPs, or a combination of both .

安全和危害

未来方向

属性

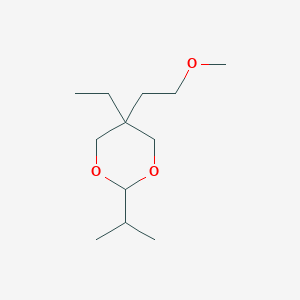

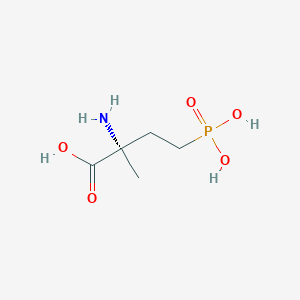

IUPAC Name |

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKEGXLWUDTCF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935660 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-methyl-4-phosphonobutanoic acid | |

CAS RN |

157381-42-5 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MAP4 interact with microtubules?

A1: MAP4 binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]

Q2: Does MAP4 bind uniformly to all microtubules?

A2: No, research suggests that microtubules within a single cell can display heterogeneity in their MAP4 content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in MAP4. []

Q3: What is the primary effect of MAP4 binding to microtubules?

A3: MAP4 acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]

Q4: How does phosphorylation affect MAP4's interaction with microtubules?

A4: Phosphorylation of MAP4 by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent MAP4 from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]

Q5: What is the role of the proline-rich region in MAP4's interaction with microtubules?

A5: The proline-rich region of MAP4's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]

Q6: Does MAP4 interact with other cytoskeletal components besides microtubules?

A6: Yes, research suggests that MAP4 can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []

Q7: What are the different isoforms of MAP4 and how are they generated?

A7: MAP4 exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single MAP4 gene. []

Q8: Does MAP4 have a specific role in muscle tissue?

A9: Yes, a muscle-specific variant of MAP4 (oMAP4) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []

Q9: What is the role of MAP4 in cell cycle progression?

A10: MAP4 is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in MAP4's microtubule-binding domain have been shown to alter cell division dynamics. []

Q10: How does MAP4 influence organelle motility and trafficking?

A11: Overexpression of MAP4 or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []

Q11: How is MAP4 implicated in cardiac hypertrophy and heart failure?

A12: In pressure overload-induced cardiac hypertrophy, there is increased MAP4 expression and decoration of a dense microtubule network. This excessive MAP4 decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]

Q12: Does MAP4 play a role in cancer?

A13: Yes, studies have shown that MAP4 expression is elevated in various cancers, including lung adenocarcinoma. High MAP4 levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that MAP4 knockdown can suppress the migration and invasion of cancer cells. [, ]

Q13: Can MAP4 expression levels predict response to chemotherapy?

A14: Research suggests that MAP4 levels might serve as a predictive marker for chemotherapy response. For instance, high MAP4 expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]

Q14: Can DNA damage influence MAP4 expression and chemosensitivity?

A15: Yes, DNA damage can induce wild-type p53, which in turn represses MAP4 expression. This reduction in MAP4 levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。